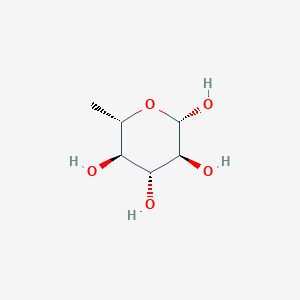
6-Deoxy-beta-L-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deoxy-beta-L-glucopyranose is a derivative of glucose, a fundamental monosaccharide in biology. This compound is characterized by the absence of a hydroxyl group at the sixth carbon position, which is replaced by a hydrogen atom. This structural modification imparts unique chemical properties to this compound, distinguishing it from its parent compound, glucose.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-beta-L-glucopyranose typically involves the selective removal of the hydroxyl group at the sixth carbon position of glucose. One common method is the use of halogenation followed by reduction. For instance, glucose can be converted to 6-bromo-6-deoxy-glucose using N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride . The resulting 6-bromo-6-deoxy-glucose can then be reduced to this compound using a suitable reducing agent such as zinc in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Deoxy-beta-L-glucopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can further modify the structure, potentially converting it to other deoxy sugars.
Substitution: The hydrogen at the sixth position can be substituted with other functional groups, such as halogens or azides.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or potassium permanganate can be used.
Reduction: Zinc in acetic acid or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using NBS, while azidation can be done using sodium azide.
Major Products
The major products formed from these reactions include various deoxy sugars, carboxylic acids, and substituted derivatives, which can be further utilized in synthetic chemistry and biological studies .
Wissenschaftliche Forschungsanwendungen
6-Deoxy-beta-L-glucopyranose has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of carbohydrate metabolism and enzyme specificity.
Industry: It can be used in the production of biodegradable polymers and other materials
Wirkmechanismus
The mechanism of action of 6-Deoxy-beta-L-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The absence of the hydroxyl group at the sixth position can affect its binding affinity and specificity towards certain enzymes, altering metabolic pathways. This compound can act as a competitive inhibitor or a substrate analog in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Deoxy-alpha-L-glucopyranose: Similar in structure but differs in the configuration at the anomeric carbon.
6-Deoxy-beta-D-glucopyranose: The D-enantiomer of the compound.
6-Azido-6-deoxy-glucose: Contains an azide group instead of a hydroxyl group at the sixth position.
Uniqueness
6-Deoxy-beta-L-glucopyranose is unique due to its specific stereochemistry and the absence of the hydroxyl group at the sixth position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
71116-61-5 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6-/m0/s1 |
InChI-Schlüssel |
SHZGCJCMOBCMKK-QYESYBIKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















